

Discovery and synthesis of novel indazole-3-carboxylic acid derivatives

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Compound of Interest

Compound Name: *Indazole-3-carboxylic acid*

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel **Indazole-3-Carboxylic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1] This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[1] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[1]

Indazole-3-carboxylic acid and its derivatives are particularly valuable intermediates and bioactive molecules in their own right.[4][5] They serve as crucial building blocks for synthesizing a variety of pharmaceuticals.[4] This guide provides a technical overview of contemporary synthesis strategies, details the discovery of novel **indazole-3-carboxylic acid** derivatives for various therapeutic targets, and presents their biological evaluation, complete

with experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

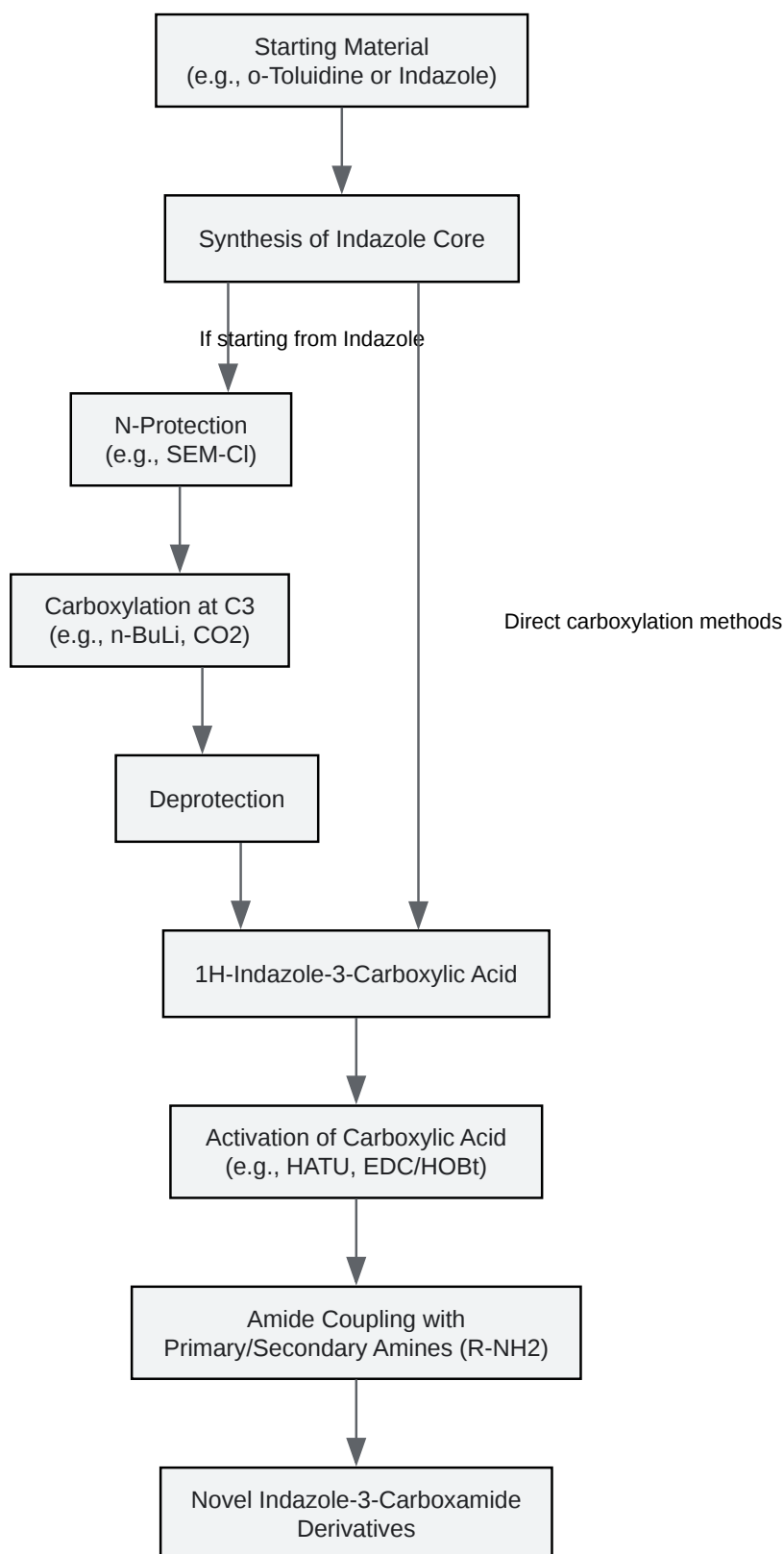
Core Synthesis Strategies

The synthesis of the indazole ring and its subsequent functionalization at the 3-position to yield carboxylic acid derivatives can be achieved through various methodologies. These range from classical condensation and cyclization reactions to modern metal-catalyzed cross-coupling strategies.^{[1][2]}

A common starting point is the indazole ring itself, which can be protected and then carboxylated. A widely used method involves the protection of the indazole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), followed by lithiation and reaction with carbon dioxide.^{[6][7]} Subsequent deprotection yields the desired 1H-**indazole-3-carboxylic acid**. From this core structure, a multitude of derivatives, particularly amides and esters, can be synthesized through standard coupling and esterification reactions.

General Synthesis Workflow

The overall process for generating a library of indazole-3-carboxamide derivatives typically follows a logical progression from the core synthesis to diversification through amide bond formation.



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Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of chemical synthesis. The following are representative protocols for the synthesis of **1H-indazole-3-carboxylic acid** and its amide derivatives.

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (3)

This protocol describes the synthesis starting from SEM-protected indazole.^{[6][7]}

- Protection of Indazole (2): Indazole is first protected with (2-Chloromethoxy-ethyl)-trimethylsilane (SEM-Cl) to yield 1-SEM-indazole.
- Carboxylation: To a solution of 1-SEM-indazole (11 g, 44.33 mmol) in dry THF (110 mL) at -78°C under a nitrogen atmosphere, n-BuLi (2.5 M in hexane, 19.49 mL, 48.76 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, warmed to 0°C for 10 minutes, and then re-cooled to -40°C.
- CO₂ gas is passed through the reaction mixture for 90 minutes at -40°C. The reaction is then quenched with a saturated ammonium chloride solution.
- Deprotection: The protected acid intermediate is dissolved in a mixture of DMF (5 mL) and THF (50 mL) and treated with TBAF (1 M in THF). The reaction mixture is refluxed at 80°C for 4 hours.
- Work-up: After evaporation of THF, the residue is basified with 10% NaHCO₃ solution, washed with diethyl ether, and then acidified with a citric acid solution to precipitate the product. The solid is filtered and dried to afford **1H-indazole-3-carboxylic acid (3)**.^[6]

Protocol 2: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester (2)

This protocol outlines the esterification of the carboxylic acid.^[8]

- To a solution of **1H-Indazole-3-carboxylic acid (1)** (4 g, 24.66 mmol) in methanol (40 mL) at room temperature, a catalytic amount of H₂SO₄ is added.

- The resulting solution is stirred at reflux temperature for 2 hours.
- The methanol is evaporated under vacuum. The residue is treated with ice water (50 mL).
- The precipitated product is extracted with Ethyl acetate (80 mL), washed with brine solution (50 mL), and dried over Na₂SO₄ to yield the methyl ester.[8]

Protocol 3: General Procedure for Amide Coupling

This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives (4a-n).[1][6]

- To a solution of 1H-**indazole-3-carboxylic acid** (3) (0.1 g, 0.61 mmol) in DMF, add HOBt (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).
- Stir the reaction mixture at room temperature for 15 minutes.
- Add the desired amine (R-NH₂) (0.61 mmol) to the reaction mixture and stir for 4-6 hours.
- Monitor the reaction by TLC. Upon completion, pour ice water (20 mL) into the reaction mixture.
- Extract the product with 10% Methanol in Chloroform (2 x 30 mL).
- The combined organic layer is washed with 10% NaHCO₃, brine solution, and dried over Na₂SO₄.
- Evaporate the solvent and purify the compound by column chromatography to afford the final amide products.[6]

Biological Activities and Drug Discovery Applications

Indazole-3-carboxylic acid derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Activity

Many indazole derivatives are potent anticancer agents.^{[2][9]} For example, compound 2f was shown to have potent growth inhibitory activity against several cancer cell lines.^[9] It promotes apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.^[9] Furthermore, it can decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.^[9] Other derivatives have shown activity against VEGFR-2, a key target in angiogenesis.^[2]

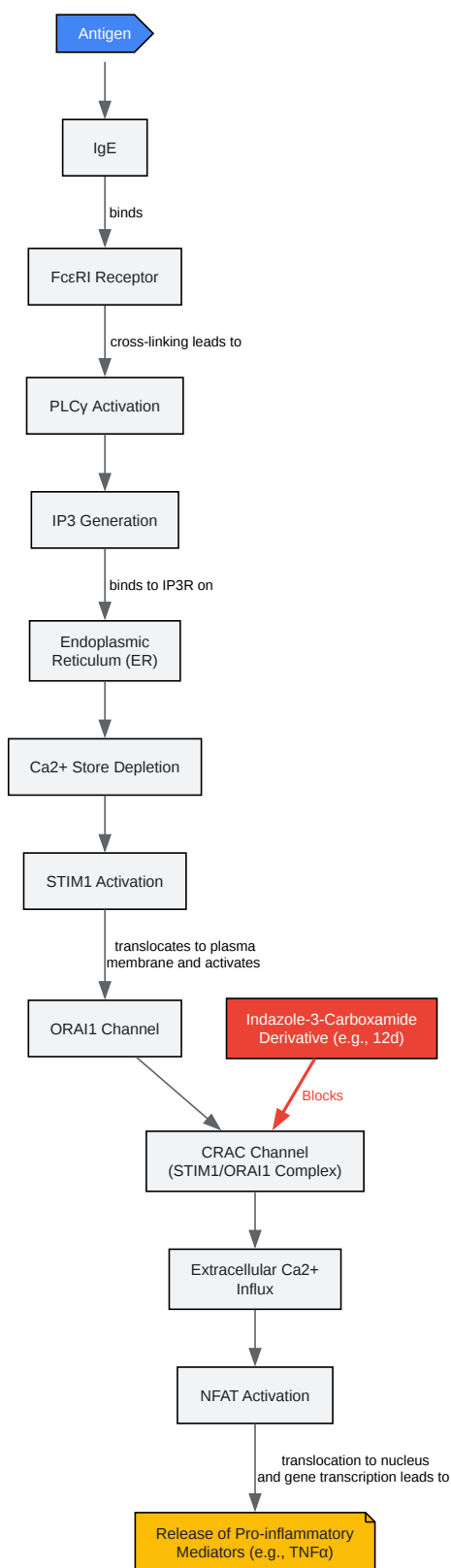
CRAC Channel Blockers and Anti-inflammatory Effects

A significant area of research has been the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel.^{[10][11]} The influx of extracellular calcium via the CRAC channel is critical for mast cell functions, and its aberrant activation contributes to numerous diseases, including autoimmune disorders and inflammation.^[10] By modulating this channel, these compounds can stabilize mast cells and inhibit the release of pro-inflammatory mediators.

Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for activity. Indazole-3-carboxamides (e.g., 12d) actively inhibit calcium influx, whereas their reverse amide isomers are inactive.^{[10][11]}

Signaling Pathway: CRAC Channel-Mediated Mast Cell Activation

The diagram below illustrates the signaling pathway inhibited by indazole-3-carboxamide CRAC channel blockers.



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